molecular formula C7H6ClNO2 B1612242 3-Chloro-5-methoxypyridine-4-carboxaldehyde CAS No. 905563-83-9

3-Chloro-5-methoxypyridine-4-carboxaldehyde

Cat. No. B1612242
CAS RN: 905563-83-9
M. Wt: 171.58 g/mol
InChI Key: SDUCMQMOWRBUSX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .


Synthesis Analysis

The synthesis of 3-Chloro-5-methoxypyridine-4-carboxaldehyde involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxypyridine-4-carboxaldehyde is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-5-methoxypyridine-4-carboxaldehyde are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .

Scientific Research Applications

Pharmacology

In pharmacology, 3-Chloro-5-methoxypyridine-4-carboxaldehyde is utilized as a building block for synthesizing various bioactive molecules. It serves as a precursor in the creation of potent and selective inhibitors of enzymes like aldosterone synthase (CYP11B2), which are crucial in the development of treatments for conditions like hypertension and heart failure .

Material Science

The compound finds application in material science due to its potential in forming heterocyclic compounds that can be used in electronic materials. These materials are integral in developing new types of semiconductors, which are essential for advancing electronic devices .

Chemical Synthesis

3-Chloro-5-methoxypyridine-4-carboxaldehyde: is a valuable intermediate in chemical synthesis. It is involved in reactions such as Wittig reactions and can be used to synthesize various heterocyclic compounds that are important in medicinal chemistry and the development of new pharmaceuticals .

Biochemistry

In the field of biochemistry, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives can be used to investigate enzyme inhibition, which is a key area of research for understanding disease mechanisms and developing new drugs .

Environmental Applications

The environmental applications of this compound could include its use in the synthesis of chemicals that help in the remediation of pollutants. Its derivatives might be used to create absorbents or catalysts that can break down harmful substances in the environment, contributing to pollution control and a cleaner ecosystem .

properties

IUPAC Name

3-chloro-5-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCMQMOWRBUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609287
Record name 3-Chloro-5-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxypyridine-4-carbaldehyde

CAS RN

905563-83-9
Record name 3-Chloro-5-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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